molecular formula C14H16N2O4 B2693705 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one CAS No. 1101200-82-1

4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one

Cat. No.: B2693705
CAS No.: 1101200-82-1
M. Wt: 276.292
InChI Key: FRQCWPWNVOIPQE-UHFFFAOYSA-N
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Description

4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one typically involves multiple steps, starting with the preparation of benzo[d][1,3]dioxol-5-yl acetyl chloride. This intermediate is then reacted with 3-methylpiperazin-2-one under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties are exploited to create products with specific functionalities.

Comparison with Similar Compounds

  • 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine

  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

  • 4-((2S,3R)-4-(Benzo[d][1,3]dioxol-5-yl)-2,3-dimethylbutyl)-2-methoxyphenol

Uniqueness: 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one stands out due to its specific structural features and reactivity profile

Biological Activity

The compound 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one is a derivative of piperazine that incorporates a benzo[d][1,3]dioxole moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H18N2O3\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{3}

This structure features a piperazine ring, an acetyl group, and a benzo[d][1,3]dioxole moiety, which are crucial for its biological activity.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives of benzo[d][1,3]dioxole have shown significant cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

  • Synthesis and Evaluation :
    • A study synthesized several derivatives of benzo[d][1,3]dioxole and evaluated their anticancer activity against HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines. The IC50 values for one derivative were reported as 2.38 µM for HepG2, 1.54 µM for HCT116, and 4.52 µM for MCF7, indicating potent activity compared to doxorubicin (IC50 values: 7.46 µM for HepG2) .
  • Mechanisms of Action :
    • The mechanisms underlying the anticancer effects include the inhibition of epidermal growth factor receptor (EGFR) signaling pathways and induction of apoptosis via mitochondrial pathways. Specifically, studies have shown that treatment with these compounds leads to increased Bax expression and decreased Bcl-2 levels, promoting apoptosis .
  • Cell Cycle Analysis :
    • Flow cytometry analysis revealed that treatment with certain derivatives resulted in significant cell cycle arrest at the G2/M phase. For example, one study indicated that compound 2a induced a G2/M arrest in Hep3B cells similar to doxorubicin .

Summary of Biological Activities

Activity TypeObservations
Anticancer Potent cytotoxicity against various cancer cell lines; mechanisms include EGFR inhibition and apoptosis induction.
Antioxidant Some derivatives exhibit antioxidant properties; however, specific data on the compound is limited.
Antidiabetic Related benzodioxol derivatives have shown potential in lowering blood glucose levels in animal models .

Safety and Toxicity

Research indicates that many derivatives of benzo[d][1,3]dioxole exhibit low toxicity towards normal cells while maintaining efficacy against cancer cells. For instance, certain compounds demonstrated an IC50 value greater than 150 µM against normal cell lines, suggesting a favorable safety profile .

Future Directions

The promising anticancer activity and safety profile of this compound warrant further investigation. Future research should focus on:

  • In Vivo Studies : To confirm efficacy and safety in living organisms.
  • Mechanistic Studies : To elucidate precise pathways involved in its anticancer effects.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

Properties

IUPAC Name

4-[2-(1,3-benzodioxol-5-yl)acetyl]-3-methylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-9-14(18)15-4-5-16(9)13(17)7-10-2-3-11-12(6-10)20-8-19-11/h2-3,6,9H,4-5,7-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQCWPWNVOIPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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